ethyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5 and a sulfanyl-linked acetamido-benzoate moiety. This structure combines pharmacophoric elements known for diverse biological activities:
- 1,2,4-Triazole: Imparts metabolic stability and hydrogen-bonding capacity .
- Sulfanyl-acetamido bridge: Facilitates conjugation to aromatic systems, influencing receptor binding .
- Ethyl benzoate ester: Modulates lipophilicity and pharmacokinetic properties .
The compound’s design aligns with trends in developing anticancer, anti-inflammatory, and neuroactive agents, as seen in structurally related analogs .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-2-27-17(26)13-7-3-4-8-14(13)21-15(25)11-28-18-23-22-16(24(18)19)12-6-5-9-20-10-12/h3-10H,2,11,19H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHOPMJCZGIMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine derivatives.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction using thiol reagents.
Amidation Reaction: The amide bond is formed through a condensation reaction between an amine and a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Observed Activities
Key Observations :
- Pyridine vs. Furan : Pyridin-3-yl substitution (target compound) may enhance kinase inhibition compared to furan-based anti-exudative agents .
- Ester Groups: Ethyl benzoate (target) likely increases lipophilicity vs.
- Hydrazone Derivatives : Compound 10’s hydrazone moiety confers antimetastatic activity absent in the target compound’s ester-based structure .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparisons
Key Observations :
- Ester Hydrolysis : Ethyl benzoate in the target compound may delay hydrolysis compared to carboxylate salts (e.g., ), prolonging half-life.
- Anti-Stress Activity : Sodium thiophen-2-ylmethyl analogs demonstrate hepatoprotective effects, suggesting the target’s pyridine group could modulate similar pathways .
Biological Activity
Ethyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, a pyridine moiety, and an acetamido group, which contribute to its bioactivity. The unique structural properties of this compound enable it to interact with various biological targets.
Target Interaction
The primary target of this compound is alpha-synuclein (α-syn) , a protein implicated in neurodegenerative diseases such as Parkinson's disease. The compound inhibits the aggregation of α-synuclein into amyloid fibrils, which are associated with the formation of Lewy bodies in neuronal cells.
Biochemical Pathways
The interaction with α-synuclein affects critical biochemical pathways involved in neurodegeneration. By preventing aggregation, the compound may exert a protective effect against neuronal cell death and promote cell survival in models of Parkinson's disease.
Neuroprotective Effects
Research indicates that this compound demonstrates significant neuroprotective effects in animal models. For instance, studies have shown that treatment with this compound reduces neurodegeneration markers and improves motor functions in rodents subjected to neurotoxic agents.
Anticancer Activity
In addition to its neuroprotective properties, the compound has been evaluated for anticancer activity. Compounds with similar triazole structures have exhibited promising results against various cancer cell lines. For example, triazole derivatives have demonstrated cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating effective growth inhibition .
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
